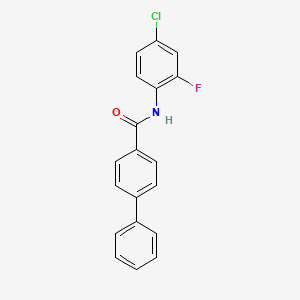
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide, also known as BPN14770, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. BPN14770 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a key role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has shown potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity. This compound has also been shown to have neuroprotective effects and to promote the survival of neurons in vitro.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in regulating intracellular levels of cAMP. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways are involved in various cellular processes, including synaptic plasticity, inflammation, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound increases cAMP levels, activates PKA, and enhances synaptic plasticity. This compound has also been shown to reduce inflammation and to promote the survival of neurons. In vivo studies have shown that this compound improves cognitive function and reduces amyloid beta levels in mouse models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide has several advantages for lab experiments, including its high selectivity for PDE4D, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to determine the optimal dosing and administration of this compound in humans and to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, this compound is a small molecule drug with potential therapeutic applications in various neurological disorders. Its selective inhibition of PDE4D and subsequent increase in cAMP levels have been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and promoting the survival of neurons. Further research is needed to fully understand the therapeutic potential of this compound and to develop more potent and selective PDE4D inhibitors based on its structure.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-4-biphenylcarboxamide involves several steps, including the coupling of 4-chloro-2-fluoroaniline with 4-bromobiphenyl, followed by the reduction of the resulting intermediate to obtain the target compound. The synthesis of this compound has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBCQSPVJSSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)


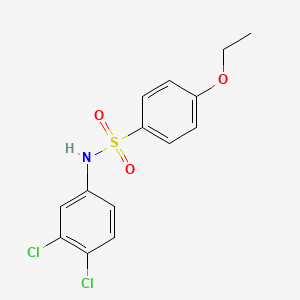
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
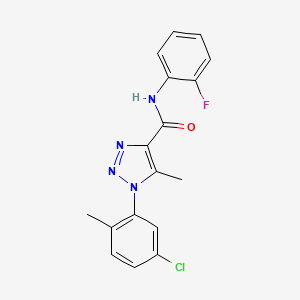
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
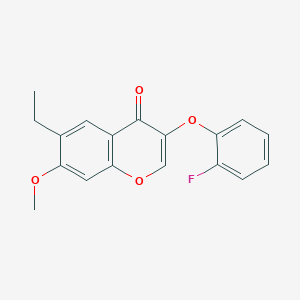
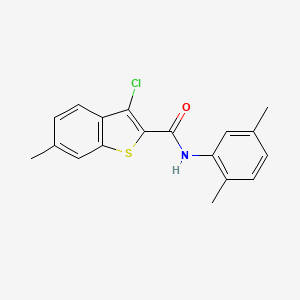
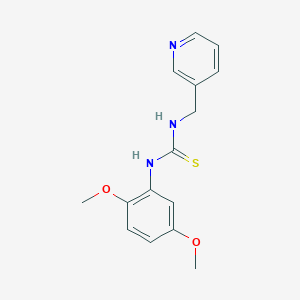
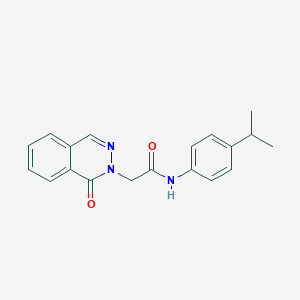
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
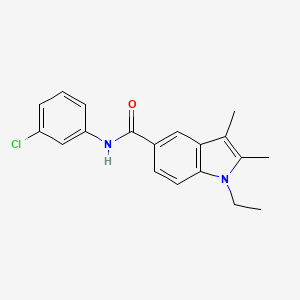
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)